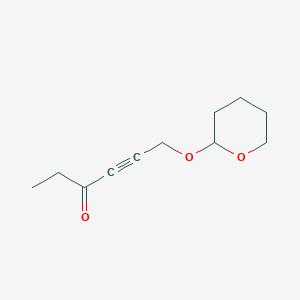
6-(Oxan-2-yloxy)hex-4-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Oxan-2-yloxy)hex-4-yn-3-one is an organic compound with a unique structure that includes an oxane ring and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxan-2-yloxy)hex-4-yn-3-one typically involves the reaction of hex-4-yn-3-one with oxane-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane-2-ol, facilitating its nucleophilic attack on the carbonyl carbon of hex-4-yn-3-one. The reaction is conducted in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts may also be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Oxan-2-yloxy)hex-4-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
6-(Oxan-2-yloxy)hex-4-yn-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Oxan-2-yloxy)hex-4-yn-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The oxane ring and alkyne group play crucial roles in its reactivity and binding affinity, influencing the pathways involved in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-4-yn-3-one: A simpler analog without the oxane ring, used in similar synthetic applications.
2,2-Dimethyl-6-(oxan-2-yloxy)hex-4-yn-3-one: A derivative with additional methyl groups, offering different reactivity and properties.
6-(Oxan-2-yloxy)hex-3-yn-1-ol: A related compound with a hydroxyl group, used in different chemical reactions and applications.
Uniqueness
6-(Oxan-2-yloxy)hex-4-yn-3-one is unique due to the presence of both an oxane ring and an alkyne group, providing a combination of reactivity and stability that is valuable in various chemical processes. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
6-(oxan-2-yloxy)hex-4-yn-3-one |
InChI |
InChI=1S/C11H16O3/c1-2-10(12)6-5-9-14-11-7-3-4-8-13-11/h11H,2-4,7-9H2,1H3 |
Clé InChI |
NOEWYWZQBJUEHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C#CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















